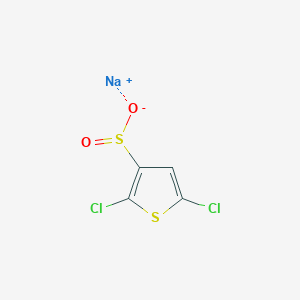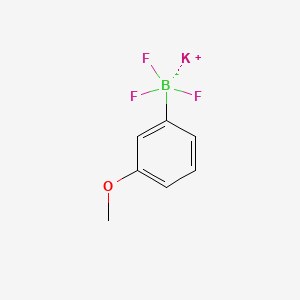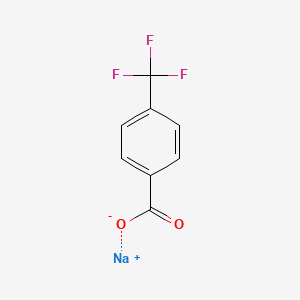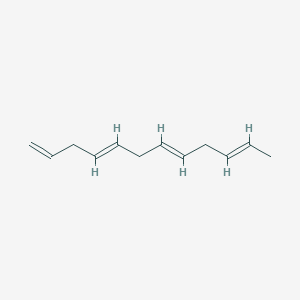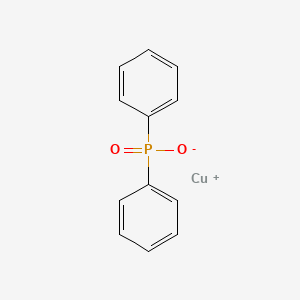
Copper (I) diphenylphosphinate
概要
説明
Copper (I) diphenylphosphinate is a compound with the molecular formula C12H10CuO2P . It has a molecular weight of 280.73 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
Copper (I) diphenylphosphinate has been synthesized in various studies. For instance, a series of copper (I) complexes bearing 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline and a diphosphine ligand have been prepared . The diphosphine ligands used have two, three, or four methylene carbons between the two phosphorus atoms .Molecular Structure Analysis
The molecular structure of Copper (I) diphenylphosphinate has been analyzed in several studies. For example, a series of copper (I) complexes bearing 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline and a diphosphine ligand have been prepared . The crystallographic study has revealed that two of the three complexes have the mononuclear structure bearing dmpp and a bidentate diphosphine ligand, and one is a diphosphine-bridged binuclear complex .Physical And Chemical Properties Analysis
Copper (I) diphenylphosphinate is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 280.73 .科学的研究の応用
1. Coordination Chemistry and Crystal Structure
Copper (I) diphenylphosphinate plays a crucial role in the synthesis of various copper complexes, contributing significantly to coordination chemistry. For instance, it is instrumental in forming tetranuclear copper(I) complexes with unique crystal structures, as demonstrated in a study which revealed the molecular structure of a tetrahedral “cluster” of copper atoms in such complexes (Gamasa et al., 1988).
2. Magnetic Properties and Catalytic Applications
Diphenylphosphinate, when used with copper, can result in complexes with notable magnetic properties. These complexes have been identified as efficient catalysts for polymerization reactions, exhibiting high selectivity and efficiency in specific polymer formation processes (Murugavel et al., 2007).
3. Metal-Binding Capabilities
The compound also demonstrates substantial metal-binding capabilities. Research indicates its potential for forming phosphorus analogues of biphenyl-2,2′-dicarboxylic acid, expanding its applicability in ligand chemistry (Rodriguez et al., 2012).
4. Luminescence and Sensing Applications
Copper (I) diphenylphosphinate contributes to the luminescence properties in certain copper complexes, making it relevant in the development of sensors. For example, its role in the formulation of highly emissive copper(I) compounds demonstrates its utility in creating oxygen gas sensors (Smith et al., 2010).
5. Color Tuning in Luminescent Materials
The introduction of aromatic rings to diphosphine ligands, including diphenylphosphinate, allows for a wide range of emission color tuning in dinuclear copper(I) iodide complexes. This property is crucial for developing materials with specific photophysical characteristics (Okano et al., 2016).
6. Phosphorylation Mechanisms
Copper-catalyzed phosphorylation of terminal alkynes, with copper (I) diphenylphosphinate as a catalyst, elucidates the reaction mechanism and the role of dioxygen in these processes. This research advances the understanding of C-P bond formation in organic chemistry (Liu et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
copper(1+);diphenylphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKVYNAINDOJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10CuO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648501 | |
| Record name | Copper(1+) diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper (I) diphenylphosphinate | |
CAS RN |
1011257-42-3 | |
| Record name | Copper(1+) diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



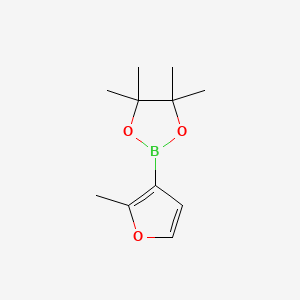
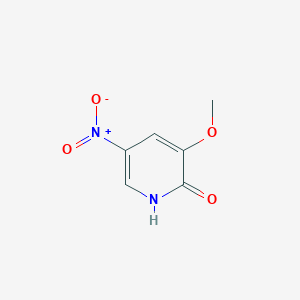
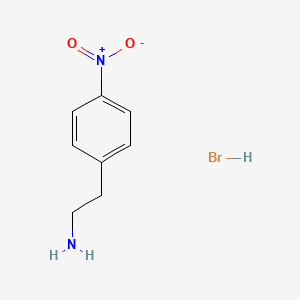
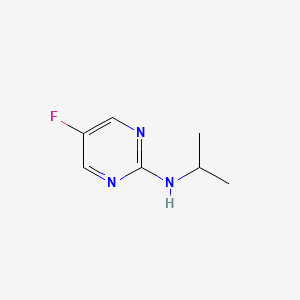
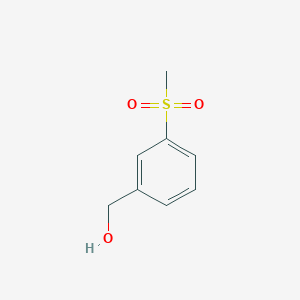
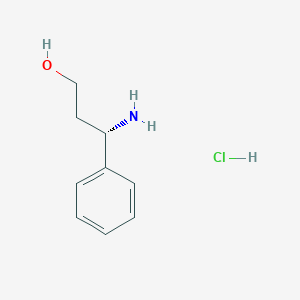
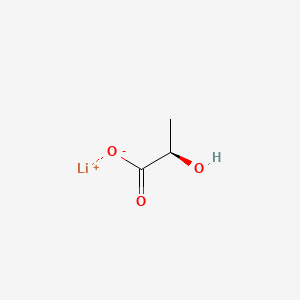
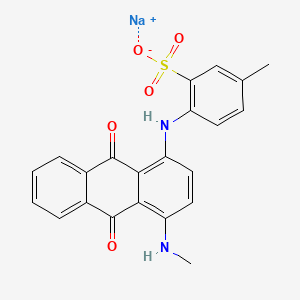
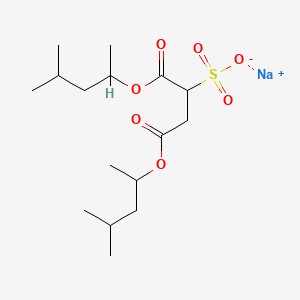
![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)
